

# DS-1040: A Comparative Guide to Preclinical and Clinical Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | DS-1040 Tosylate |           |
| Cat. No.:            | B560596          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

DS-1040 is a novel, small-molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). By targeting TAFIa, DS-1040 enhances endogenous fibrinolysis, presenting a potential therapeutic strategy for thromboembolic diseases. This guide provides a comprehensive comparison of the preclinical and clinical findings for DS-1040, supported by experimental data and detailed methodologies.

### **Mechanism of Action**

DS-1040 selectively inhibits the enzymatic activity of TAFIa. TAFIa normally suppresses fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin, which are essential for the binding of plasminogen and tissue plasminogen activator (tPA). By inhibiting TAFIa, DS-1040 preserves these lysine residues, thereby promoting plasminogen activation and enhancing the breakdown of fibrin clots.[1][2]





Click to download full resolution via product page

Signaling pathway of DS-1040's mechanism of action.

# **Preclinical Outcomes**

Preclinical studies in animal models, primarily rats, have demonstrated the fibrinolytic potential and safety profile of DS-1040.

# **In Vitro Pharmacology**



| Parameter                                  | Value             | Species |
|--------------------------------------------|-------------------|---------|
| TAFIa Inhibition (IC50)                    | 5.92 nmol/L       | Human   |
| Carboxypeptidase N (CPN) Inhibition (IC50) | 3.02 x 106 nmol/L | Human   |

Data from Noguchi et al., 2018.[2]

In Vivo Efficacy in a Rat Microthrombosis Model

| Treatment                    | Dose          | Outcome                                       |
|------------------------------|---------------|-----------------------------------------------|
| DS-1040 (IV)                 | Not specified | Reduced existing fibrin clots in the lung     |
| Enoxaparin (post-treatment)  | Not specified | Limited effect on fibrin clot reduction       |
| DS-1040 (IV and Oral)        | Not specified | Elevated plasma D-dimer levels                |
| DS-1040 + t-PA (silent dose) | Not specified | Significantly augmented plasma D-dimer levels |

Data from Noguchi et al., 2018.[2]

# In Vivo Safety in Rats

A key finding in preclinical studies was that DS-1040 did not prolong tail bleeding time at doses that were effective for fibrinolysis, suggesting a minimal risk of bleeding.[2]

## **Clinical Outcomes**

DS-1040 has been evaluated in several Phase 1 clinical trials involving healthy volunteers and patients with thromboembolic diseases.

# Phase 1 Studies in Healthy Subjects



Intravenous and oral formulations of DS-1040 have been tested in healthy young and elderly adults.

#### Safety and Tolerability:

- IV Administration: Single ascending doses from 0.1 mg to 40 mg were well tolerated. No serious adverse events or discontinuations due to adverse events were reported. Bleeding time remained within the normal range for all tested doses.[3]
- Oral Administration: Single ascending doses (50, 100, 200, or 400 mg) and multiple
  ascending doses (100 mg once daily, 200 mg once daily, or 150 mg twice daily for 14 days)
  were well tolerated. No serious or severe adverse events occurred, and there were no
  discontinuations due to adverse events.[4]

#### Pharmacokinetics:

- IV Administration: Plasma exposure of DS-1040 increased proportionally with the dose. Elderly subjects showed higher exposure and prolonged elimination times, likely due to decreased renal clearance.[3]
- Oral Administration: DS-1040 exposure (peak concentration and area under the
  concentration-time curve) increased in a dose-proportional manner. With multiple doses, a
  steady state was achieved by day 7 with minimal accumulation. The mean terminal half-life
  ranged from 17.2 to 24.9 hours.[4]

### Pharmacodynamics:

- IV Administration: DS-1040 caused a substantial dose- and time-dependent decrease in TAFIa activity and a reduction in the 50% clot lysis time. An increase in D-dimer levels, indicative of endogenous fibrinolysis, was observed in some individuals. No effects on coagulation parameters or platelet aggregation were seen.[3]
- Oral Administration: Dose-dependent inhibition of total TAFIa activity was observed following single and multiple doses.[4]



# Phase 1 Study in Patients with Acute Ischemic Stroke (AIS)

A study in Japanese patients with AIS undergoing thrombectomy evaluated the safety and efficacy of DS-1040.

| Dose    | Number of Patients | Symptomatic<br>Intracranial<br>Hemorrhage (ICH) | Major Extracranial<br>Bleeding |
|---------|--------------------|-------------------------------------------------|--------------------------------|
| Placebo | 9                  | 0                                               | 0                              |
| 0.6 mg  | Not specified      | 0                                               | 0                              |
| 1.2 mg  | Not specified      | 0                                               | 0                              |
| 2.4 mg  | Not specified      | 0                                               | 0                              |
| 4.8 mg  | Not specified      | 0                                               | 0                              |

Data from Sakai et al., 2022.[5][6][7]

In this study, single doses of DS-1040 from 0.6 to 4.8 mg were well tolerated.[5][7] One patient receiving 0.6 mg of DS-1040 experienced a subarachnoid hemorrhage that was considered drug-related.[5][6][7] There was no clear dose-response relationship for D-dimer levels and TAFIa activity.[5][6]

# Phase 1b Study in Patients with Acute Pulmonary Embolism (PE)

A randomized, double-blind, placebo-controlled study assessed ascending doses of intravenous DS-1040 (20-80 mg) in patients with intermediate-risk PE.



| Treatment Group    | Number of Patients | Major or Clinically<br>Relevant Nonmajor<br>Bleeding |
|--------------------|--------------------|------------------------------------------------------|
| Placebo            | 38                 | 1 (2.6%)                                             |
| DS-1040 (20-80 mg) | 87                 | 4 (4.6%)                                             |

Data from van Assche et al., 2023.[8][9]

The study concluded that adding DS-1040 to standard anticoagulation did not increase bleeding but also did not improve thrombus resolution or right ventricular dilation.[8][9]

# Experimental Protocols

### **Preclinical: Rat Microthrombosis Model**

Objective: To evaluate the in vivo fibrinolytic efficacy of DS-1040. Methodology:

- A microthrombosis model was induced in rats by administering tissue factor.
- DS-1040 was administered intravenously or orally after thrombus formation.
- The primary outcome was the reduction of existing fibrin clots in the lung.
- Plasma D-dimer levels were measured to assess fibrinolysis.
- In a separate experiment, the effect of DS-1040 in combination with a silent dose of recombinant tissue-plasminogen activator (t-PA) was evaluated. Protocol based on Noguchi et al., 2018.[2]

# Clinical: First-in-Human Study in Healthy Subjects (IV)

Objective: To evaluate the safety, pharmacokinetics, and pharmacodynamics of single ascending intravenous doses of DS-1040. Methodology:

 A randomized, placebo-controlled, three-part study was conducted in 103 healthy young (18-45 years) and elderly (65-75 years) subjects.



- Subjects were randomized to receive single ascending doses of DS-1040 (ranging from 0.1 mg to 40 mg) or a placebo.
- The drug was administered as a 0.5-hour intravenous infusion or a 24-hour continuous infusion.
- Safety assessments included monitoring for adverse events and measuring bleeding time.
- Pharmacokinetic parameters were determined by measuring plasma concentrations of DS-1040 over time.
- Pharmacodynamic effects were assessed by measuring TAFIa activity, 50% clot lysis time, and D-dimer levels. Protocol based on Zhou et al., 2017.[3]



Click to download full resolution via product page

Experimental workflow from preclinical to clinical studies.

# **Summary and Conclusion**

DS-1040 has demonstrated a consistent profile as a selective TAFIa inhibitor in both preclinical and clinical studies. Preclinical data in rat models showed promising fibrinolytic efficacy without an increased bleeding risk. Early-phase clinical trials in healthy volunteers confirmed the safety, tolerability, and dose-proportional pharmacokinetics of both intravenous and oral formulations. However, clinical studies in patient populations with acute ischemic stroke and pulmonary embolism, while confirming the safety profile, have not yet demonstrated significant clinical efficacy in terms of thrombus resolution. Further clinical development will be necessary to establish the therapeutic role of DS-1040 in thromboembolic diseases.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-Human Study to Assess the Safety, Pharmacokinetics, and Pharmacodynamics of an Oral Formulation of DS-1040, an Inhibitor of the Activated Form of Thrombin-Activatable Fibrinolysis Inhibitor, in Healthy Subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of thrombin-activatable fibrinolysis inhibitor via DS-1040 to accelerate clot lysis in patients with acute pulmonary embolism: a randomized phase 1b study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- To cite this document: BenchChem. [DS-1040: A Comparative Guide to Preclinical and Clinical Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560596#preclinical-vs-clinical-outcomes-of-ds-1040]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com